6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine
Description
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(9-methylpurin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N10/c1-11-12(2)23-17-20-9-22-27(17)16(11)26-6-4-25(5-7-26)15-13-14(18-8-19-15)24(3)10-21-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGNEQWUYFQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act on a variety of targets, includingRORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been reported to inhibit their targets, thereby modulating the associated biological processes. The inhibition could occur through various mechanisms, such as competitive binding or allosteric modulation.
Biochemical Pathways
Given the targets mentioned above, the compound could potentially influence pathways related toimmune response , oxygen homeostasis , and signal transduction .
Pharmacokinetics
A similar compound was reported to have markedly increasedoral bioavailability when certain modifications were made to its structure. This suggests that the compound could potentially be well-absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
The compound 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine, due to its triazole nucleus, is capable of binding in the biological system with a variety of enzymes and receptors This allows it to participate in a wide range of biochemical reactions
Cellular Effects
It is likely that it influences cell function through its interactions with various enzymes and receptors This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
The compound 6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C18H20N10
- Molecular Weight : 376.4 g/mol
- IUPAC Name : 5,6-dimethyl-7-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
- Canonical SMILES : CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate several biological pathways by binding to specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.
Biological Activities and Therapeutic Implications
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
Antitumor Activity
A series of studies have evaluated the antitumor potential of related triazole derivatives. For example:
- Compounds with triazole moieties have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and U937 (leukemia) cells .
Antimicrobial Activity
The compound has also been tested for antibacterial properties:
- In vitro studies demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes like acetylcholinesterase (AChE) has been documented:
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Combines purine and triazolopyrimidine via a piperazine bridge.
Analog 1 : (5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine ()
- Core : Triazolopyrimidine linked to naphthylamine.
- Key Differences : Lacks the purine-piperazine moiety, instead featuring a naphthalene substituent. Exhibits a higher melting point (262°C) due to planar aromatic stacking, contrasting with the target compound’s likely lower melting point (data unavailable) due to flexible piperazine .
- Activity : Acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, suggesting the triazolopyrimidine core is critical for enzyme interaction. The target compound’s purine group may confer distinct binding properties .
Analog 2 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives ()
- Core : Pyrazole fused with triazolopyrimidine.
- Key Differences : Replaces purine with pyrazole, altering electron distribution and hydrogen-bonding capacity. Synthesized via hydrazine-mediated cyclization, differing from the target compound’s likely piperazine coupling methods .
Substituent Effects
Data Table: Comparative Analysis
Preparation Methods
Synthesis of 9-Methylpurine Intermediate
The 9-methylpurine moiety is typically prepared through alkylation of hypoxanthine derivatives. A common approach involves:
-
Methylation : Treatment of 6-chloropurine with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, yielding 9-methyl-6-chloropurine with >85% purity.
-
Halogen displacement : Substitution of the chlorine atom at position 6 with piperazine under refluxing ethanol, catalyzed by triethylamine.
Preparation of 5,6-Dimethyl- Triazolo[1,5-a]Pyrimidin-7-yl Subunit
This heterocycle is synthesized via a two-step process:
-
Cyclocondensation : Reaction of 3-amino-5-methyl-1,2,4-triazole with acetylacetone in acetic acid at 120°C, forming 5,6-dimethyl-triazolo[1,5-a]pyrimidine.
-
Functionalization : Bromination at position 7 using phosphorus oxybromide (POBr₃) in dichloromethane, followed by piperazine coupling via Buchwald-Hartwig amination.
Piperazine Coupling and Final Assembly
The final step involves linking the two subunits through the piperazine spacer:
-
Nucleophilic aromatic substitution : Reaction of 7-bromo-5,6-dimethyl-triazolo[1,5-a]pyrimidine with 1-(9-methylpurin-6-yl)piperazine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile.
-
Purification : Crude product is purified via reverse-phase HPLC (C18 column, 10–100% acetonitrile/water gradient) to achieve >98% purity.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Coupling Agents and Yields
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| CDI | DMF | 20 | 86 | 95 | |
| Oxalyl chloride | DCM | -5 to 20 | 64 | 91 | |
| T3P | DMF | 0 to 20 | 41 | 89 |
-
Carbodiimide-mediated coupling : Using carbonyl diimidazole (CDI) in DMF at room temperature achieves optimal yields (86%) due to mild conditions and minimal side reactions.
-
Low-temperature activation : Oxalyl chloride in dichloromethane at -5°C reduces epimerization but requires strict anhydrous conditions.
Analytical Characterization
Critical quality control metrics include:
-
HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, purine-H), 5.86 (s, 1H, triazolo-H), 3.74 (s, 3H, N-CH₃).
-
Mass spectrometry : [M+H]⁺ at m/z 365.4, consistent with the molecular formula C₁₇H₂₀N₁₀.
Challenges and Mitigation Strategies
-
Low solubility : The piperazine linker enhances aqueous solubility, but the purine core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) during synthesis.
-
Byproduct formation : Use of scavengers like molecular sieves or silica-bound thiourea reduces imidazole byproducts in CDI-mediated couplings.
-
Scale-up limitations : Continuous flow reactors improve heat transfer in exothermic coupling steps, enabling gram-scale production.
Comparative Evaluation of Synthetic Routes
Q & A
Q. How to address inconsistencies in NMR assignments between research groups?
- Best Practices :
- Reference Standards : Compare with spectra of known analogs (e.g., PubChem entries for triazolopyrimidines).
- 2D NMR : Use HSQC and HMBC to confirm connectivity in complex regions (e.g., piperazine-proton coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
